

An In-depth Technical Guide to Biotin-PEG4-MeTz

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Compound of Interest

Compound Name: Biotin-PEG4-MeTz

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This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (**Biotin-PEG4-MeTz**), a key reagent in modern bioconjugation and chemical biology. It is intended for researchers, scientists, and drug development professionals who utilize bioorthogonal chemistry for labeling, detection, and purification of biomolecules.

Core Properties and Chemical Structure

Biotin-PEG4-MeTz is a versatile chemical tool that combines the high-affinity binding of biotin to streptavidin/avidin with the highly efficient and specific reactivity of a methyltetrazine moiety. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions, a critical feature for biological applications.

Chemical Structure

The structure consists of three key components:

- **Biotin:** A vitamin that forms a highly stable, non-covalent interaction with avidin and streptavidin proteins.
- **PEG4 Linker:** A hydrophilic four-unit polyethylene glycol spacer that increases water solubility and reduces steric hindrance between the biotin and the conjugated molecule.
- **Methyltetrazine (MeTz):** A highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.

Caption: Molecular components of **Biotin-PEG4-MeTz**.

Physicochemical Data

The quantitative properties of **Biotin-PEG4-MeTz** are summarized below. Note that slight variations in molecular weight and formula may exist between different suppliers due to salt forms or minor structural differences.

Property	Value	Reference(s)
Molecular Formula	C ₃₁ H ₄₆ N ₈ O ₇ S	[1][2][3]
Molecular Weight	~674.82 g/mol	[1][2][3][4]
Purity	>95% (typically determined by HPLC)	[2][5]
Appearance	Red to purple solid/powder	[2][3]
Solubility	Soluble in DMSO, DMF, and Methanol. Good solubility in water.	[2][3][5]
Storage Conditions	Store at -20°C, desiccated and protected from light. Stock solutions are stable for up to 6 months at -80°C.	[1][2][4][5]

Mechanism of Action: Inverse-Electron-Demand Diels-Alder Reaction

Biotin-PEG4-MeTz functions as a bioorthogonal labeling reagent through a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6] This "click chemistry" reaction is exceptionally fast and selective.

The core of this reaction is the specific ligation between the electron-poor tetrazine ring of **Biotin-PEG4-MeTz** and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[2][5] This reaction proceeds rapidly under mild, physiological conditions (aqueous buffer, room temperature) without the need for a copper catalyst, making it ideal for

use in complex biological systems, including live cells.[2][7] The reaction forms a stable dihydropyridazine linkage.[2] The kinetics of the tetrazine-TCO ligation are unparalleled by most other bioorthogonal reaction pairs, with rate constants reported to be greater than 800 $M^{-1}s^{-1}$. [5]

Caption: The iEDDA reaction between **Biotin-PEG4-MeTz** and a TCO-derivative.

Applications in Research and Development

The unique properties of **Biotin-PEG4-MeTz** make it suitable for a wide range of applications:

- **Bioconjugation:** For the preparation of biotinylated conjugates from TCO-modified proteins, antibodies, nucleic acids, or small molecules.[4]
- **PROTACs:** The molecule can be used as a PEG-based PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras.[6]
- **Cellular Imaging:** Used in pre-targeted live-cell imaging strategies where a TCO-modified antibody or ligand first binds to its cellular target, followed by administration of the tetrazine-biotin probe for detection.
- **Immunoassays:** Enables the development of sensitive detection methods like IHC and immunofluorescence by tagging TCO-modified primary or secondary antibodies.[5]
- **Glycobiology:** Facilitates the study of glycans by labeling metabolically incorporated TCO-sugars.[1]
- **Drug Delivery:** Can be used to attach biotin to drug delivery systems for targeted delivery or purification purposes.[2]
- **Affinity Purification:** Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-coated beads or surfaces.

Experimental Protocols

Below is a generalized protocol for the biotinylation of a TCO-modified protein. Researchers must optimize parameters such as molar ratios and incubation times for their specific application.

A. Materials and Reagents

- TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be free of primary amines if a different biotinylation chemistry were to be used in parallel.
- **Biotin-PEG4-MeTz**.
- Anhydrous DMSO or DMF for preparing stock solutions.
- Purification column (e.g., size-exclusion chromatography, dialysis cassette) for removing excess reagent.

B. Preparation of Reagent Stock Solution

- Allow the vial of **Biotin-PEG4-MeTz** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the reagent in anhydrous DMSO or DMF.
- If stored properly (desiccated, -20°C), this stock solution can be stable for several months.

C. Biotinylation Protocol

- Prepare the TCO-modified protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.
- Calculate the required volume of the **Biotin-PEG4-MeTz** stock solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
- Add the calculated volume of the **Biotin-PEG4-MeTz** stock solution to the protein solution.
- Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes due to the fast kinetics.^[5]
- After incubation, remove the non-reacted **Biotin-PEG4-MeTz** using dialysis or a desalting column appropriate for the size of the protein conjugate.

D. General Workflow Diagram

Caption: General workflow for protein biotinylation and subsequent detection.

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